Ifflaiamine
Overview
Description
Ifflaiamine is an alkaloid with a modified furoquinoline structure, isolated from the wood of Flindersia ifflaiana F. Muell. It is one of the chemical constituents found in Australian Flindersia species, alongside other compounds such as ifflaionic acid, a triterpene acid . The discovery of ifflaiamine contributes to the understanding of the diverse array of natural products present in Flindersia species and their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of ifflaiamine has been explored through the Claisen rearrangement of 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone, which primarily resulted in an abnormal reaction product. However, the intermediate 1,1-dimethylallylquinoline was successfully trapped as its acetate and then cyclised to ifflaiamine using hydrobromic acid . This synthesis pathway highlights the complexity of constructing the furoquinoline core of ifflaiamine and the challenges associated with controlling reaction pathways to obtain the desired alkaloid.
Molecular Structure Analysis
The structure of ifflaiamine has been elucidated through various experiments, including the synthesis of 4-hydroxy-2-quinolone derivatives. It possesses a unique furoquinoline skeleton, which is a characteristic feature of this class of alkaloids . The precise molecular structure of ifflaiamine is crucial for understanding its chemical reactivity and biological activity.
Chemical Reactions Analysis
The chemical behavior of ifflaiamine can be inferred from the synthesis methods and the known reactivity of similar furoquinoline alkaloids. The Claisen rearrangement used in its synthesis indicates that ifflaiamine can be formed from precursors through specific rearrangement and cyclization reactions . Additionally, the presence of an isomeric furanoquinoline alkaloid alongside ifflaiamine in Flindersia ifflaiana suggests that there may be a common biosynthetic pathway or chemical reactivity pattern shared by these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ifflaiamine are not detailed in the provided papers, the general properties of furoquinoline alkaloids can be considered. These compounds typically exhibit a range of biological activities, and their physical properties such as solubility, melting point, and stability are influenced by the functional groups present in the molecule. The presence of a trifluoromethyl group, as seen in related synthetic methods for perfluoroalkylated amines , could potentially affect the lipophilicity and reactivity of ifflaiamine, although such modifications were not explicitly mentioned for ifflaiamine itself.
Scientific Research Applications
Chemical Constituents and Structure
- Chemical Composition and Structure : Ifflaiamine, a novel alkaloid, was discovered in the wood of Flindersia ifflaiana F. Muell, along with ifflaionic acid, a new triterpene acid. The structure of ifflaiamine was identified as a modified furoquinoline (Bosson et al., 1963).
Synthesis and Biogenesis
- Synthesis and Isomer Identification : A study on the Claisen rearrangement of 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone led to the creation of ifflaiamine. This process highlighted the biogenesis of ifflaiamine and an isomeric furanoquinoline alkaloid found in Flindersia ifflaiana (Chamberlain & Grundon, 1971).
Safety And Hazards
properties
IUPAC Name |
2,3,3,9-tetramethyl-2H-furo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMLMDURILOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ifflaiamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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